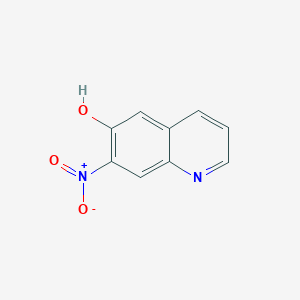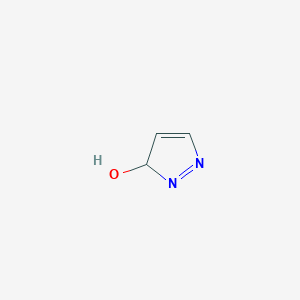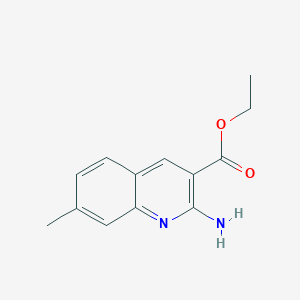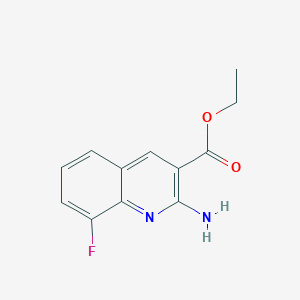![molecular formula C36H24I4N2 B13656612 N4,N4,N4',N4'-Tetrakis(4-iodophenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13656612.png)
N4,N4,N4',N4'-Tetrakis(4-iodophenyl)-[1,1'-biphenyl]-4,4'-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4,N4,N4’,N4’-Tetrakis(4-iodophenyl)-[1,1’-biphenyl]-4,4’-diamine is an organic compound that features a biphenyl core substituted with four iodophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4,N4’,N4’-Tetrakis(4-iodophenyl)-[1,1’-biphenyl]-4,4’-diamine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between two phenylboronic acid derivatives.
Introduction of Iodophenyl Groups: The iodophenyl groups are introduced via a halogenation reaction, where iodine is added to the phenyl rings under specific conditions.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
N4,N4,N4’,N4’-Tetrakis(4-iodophenyl)-[1,1’-biphenyl]-4,4’-diamine can undergo various chemical reactions, including:
Substitution Reactions: The iodophenyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized biphenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
N4,N4,N4’,N4’-Tetrakis(4-iodophenyl)-[1,1’-biphenyl]-4,4’-diamine has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and conductive polymers.
Organic Electronics: The compound is explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Medicinal Chemistry: Research is ongoing to investigate its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with biological macromolecules.
Mécanisme D'action
The mechanism by which N4,N4,N4’,N4’-Tetrakis(4-iodophenyl)-[1,1’-biphenyl]-4,4’-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The iodophenyl groups can form strong interactions with these targets, leading to modulation of their activity. The biphenyl core provides a rigid scaffold that enhances the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N,N’,N’-Tetrakis(4-nitrophenyl)-[1,1’-biphenyl]-4,4’-diamine
- N,N,N’,N’-Tetrakis(4-methoxyphenyl)-[1,1’-biphenyl]-4,4’-diamine
- N,N,N’,N’-Tetrakis(4-ethynylphenyl)-[1,1’-biphenyl]-4,4’-diamine
Uniqueness
N4,N4,N4’,N4’-Tetrakis(4-iodophenyl)-[1,1’-biphenyl]-4,4’-diamine is unique due to the presence of iodophenyl groups, which confer distinct electronic and steric properties. These properties make it particularly suitable for applications in organic electronics and as a precursor for further functionalization in synthetic chemistry.
Propriétés
Formule moléculaire |
C36H24I4N2 |
|---|---|
Poids moléculaire |
992.2 g/mol |
Nom IUPAC |
4-[4-(4-iodo-N-(4-iodophenyl)anilino)phenyl]-N,N-bis(4-iodophenyl)aniline |
InChI |
InChI=1S/C36H24I4N2/c37-27-5-17-33(18-6-27)41(34-19-7-28(38)8-20-34)31-13-1-25(2-14-31)26-3-15-32(16-4-26)42(35-21-9-29(39)10-22-35)36-23-11-30(40)12-24-36/h1-24H |
Clé InChI |
VGIPCXJNSHVTMF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(C=C2)N(C3=CC=C(C=C3)I)C4=CC=C(C=C4)I)N(C5=CC=C(C=C5)I)C6=CC=C(C=C6)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[6-[3-[3-(4-aminobutylamino)propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate](/img/structure/B13656547.png)

![6-(Trifluoromethyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13656554.png)
![5-Methoxybenzo[b]thiophen-2-amine](/img/structure/B13656562.png)





